An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its related isomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key processes and potential applications. The tetrahydrocarbazole scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine and its related isomers. Due to the limited availability of experimental data for the specific 2-amine isomer, values for the parent compound (2,3,4,9-Tetrahydro-1H-carbazole) and other isomers (1-amine and 3-amine) are included for comparative purposes.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₂H₁₄N₂ | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | [2][3] |
| Molecular Weight | 186.25 g/mol | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | [2][3] |
| Melting Point | 170-172 °C | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [4] |
| 118-120 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [5][6][7] | |
| 120 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [8] | |
| Boiling Point | 362.5 ± 42.0 °C (Predicted) | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [4] |
| 325-330 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [5][6][7] | |
| 327.5 °C | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [8] | |
| Solubility | Insoluble in water; Soluble in methanol. | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [6][7] |
| Reasonable solubility in polar and moderately polar organic solvents. | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] | |
| pKa | 17.84 ± 0.20 (Predicted) | 2,3,4,9-Tetrahydro-1H-carbazole (Parent) | [7][9] |
| LogP (XLogP3) | 1.7 | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] |
| 1.9 | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [3] | |
| Topological Polar Surface Area | 41.8 Ų | 2,3,4,9-Tetrahydro-1H-carbazol-1-amine | [2] |
Experimental Protocols
The synthesis of the tetrahydrocarbazole scaffold is a critical step in the development of novel therapeutic agents. The Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis, is a classical and widely employed method.[10][11] Modern approaches, such as those utilizing ionic liquids, offer alternative routes with potential advantages in terms of reaction conditions and environmental impact.[12]
Protocol 1: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis
This protocol outlines a general procedure for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Dissolve cyclohexanone in glacial acetic acid.
-
Add phenylhydrazine to the solution.[10]
-
Heat the mixture to reflux for 5 minutes.[10]
-
Cool the solution to allow for the crystallization of the 2,3,4,9-tetrahydro-1H-carbazole product.[10]
-
Isolate the crystals by filtration.[10]
This method has been reported to yield up to 88% of the desired product.[10]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of Tetrahydrocarbazoles
This protocol describes a more contemporary approach using an ionic liquid as both a catalyst and solvent.
Materials:
-
Substituted Phenylhydrazine
-
Substituted Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)]
-
Methanol
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine equivalent moles of phenylhydrazine hydrochloride and cyclohexanone in a round-bottom flask with the ionic liquid [bmim(BF₄)] and methanol.[12]
-
Reflux the reaction mixture on a water bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.[12]
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude solid.[12]
-
Purify the crude product by column chromatography.[12]
This method has reported yields ranging from 29-49%.[10]
Visualizations
Experimental Workflow: Borsche-Drechsel Cyclization
The following diagram illustrates the workflow for the classical Borsche-Drechsel cyclization method for synthesizing the tetrahydrocarbazole scaffold.
Caption: Workflow of the Borsche-Drechsel cyclization.
Signaling Pathways and Therapeutic Potential
Derivatives of 2,3,4,9-Tetrahydro-1H-carbazole have shown significant biological activity, making them promising candidates for drug development. The diagram below outlines the key therapeutic areas and mechanisms of action.
Caption: Therapeutic potential of tetrahydrocarbazole derivatives.
Biological Activities and Drug Development Potential
The tetrahydrocarbazole nucleus is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] These activities include:
-
Anti-Alzheimer's Properties: Certain derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[11]
-
Antimicrobial Effects: These compounds have demonstrated activity against various bacterial and fungal strains.[1][13] One identified mechanism is the inhibition of the CpxA phosphatase, which activates the CpxRA signaling system in bacteria.[2]
-
Anticancer Activity: The carbazole scaffold is present in established anticancer agents, and novel synthetic derivatives are continuously being explored for their cytotoxic effects against cancer cell lines.[1][10][14]
-
Central Nervous System (CNS) Activity: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is used as an intermediate in the development of serotonin receptor modulators and other CNS-active compounds.[15]
-
Anti-Prion Activity: Some derivatives have shown potential in combating transmissible spongiform encephalopathies.[2]
The versatility of the tetrahydrocarbazole scaffold, coupled with its diverse biological activities, underscores its importance as a valuable starting point for the design and synthesis of new therapeutic agents.
References
- 1. wjarr.com [wjarr.com]
- 2. Buy 2,3,4,9-tetrahydro-1H-carbazol-1-amine | 118498-95-6 [smolecule.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. parchem.com [parchem.com]
- 7. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 8. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. acgpubs.org [acgpubs.org]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 2,3,4,9-Tetrahydro-1H-carbazol-2-amine [myskinrecipes.com]
